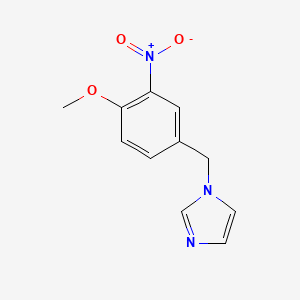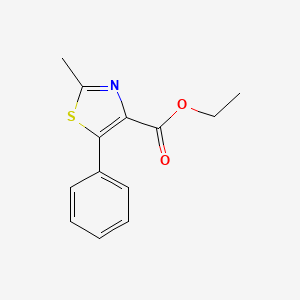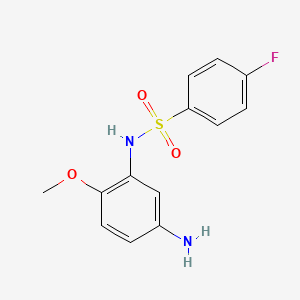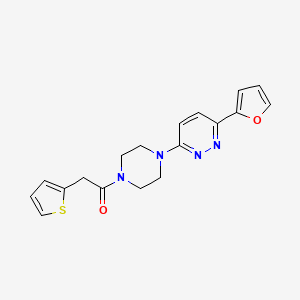![molecular formula C10H8N6S B2952167 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 953754-64-8](/img/structure/B2952167.png)
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a heterocyclic compound that features both a tetrazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The tetrazole ring is known for its stability and ability to mimic carboxylic acids, while the thiazole ring is often found in bioactive molecules.
作用機序
Target of Action
The primary target of the compound 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is fungal CYP51 . CYP51, also known as 14α-demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of cell membranes .
Mode of Action
The compound interacts with its target by binding and inhibiting CYP51 . This inhibition prevents the formation of ergosterol, disrupting the integrity of the fungal cell membranes . The tetrazole moiety in the compound increases its selectivity for CYP51, resulting in little interaction with human cytochrome P450s . This high selectivity distinguishes it from other antifungals with imidazole or triazole moieties, such as ketoconazole or fluconazole, which have a high number of drug-drug interactions due to their interaction with human CYPs .
Biochemical Pathways
By inhibiting CYP51, the compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity . This disruption of the cell membrane structure is the primary downstream effect of the compound’s action on the biochemical pathway.
Pharmacokinetics
They are often used as metabolically stable substitutes for carboxylic acid functional groups, which can enhance their bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of fungal cell membranes due to the inhibition of ergosterol synthesis . This leads to the death of the fungal cells, making the compound effective against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, tetrazoles can react with acidic materials and strong oxidizers to generate corrosive and toxic gases and heat . They can also react with a few active metals to produce new compounds that are explosive on shock . These properties suggest that the compound’s action, efficacy, and stability could be affected by the pH and the presence of oxidizing agents or active metals in its environment .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the tetrazole and thiazole rings separately, followed by their coupling. One common method for synthesizing tetrazoles is the [3+2] cycloaddition of azides with nitriles. For the thiazole ring, a common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
化学反応の分析
Types of Reactions
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine.
科学的研究の応用
4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its ability to mimic carboxylic acids makes it a valuable scaffold for drug design.
Industry: It is used in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the thiazole ring.
4-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the tetrazole ring.
1,3,4-Thiadiazole: Another heterocyclic compound with similar properties.
Uniqueness
What sets 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine apart is the combination of the tetrazole and thiazole rings in a single molecule. This unique structure allows it to interact with a wider range of biological targets, making it a versatile compound for research and development.
特性
IUPAC Name |
4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-2-1-3-8(4-7)16-6-12-14-15-16/h1-6H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIMPCROBYQYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)
![2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide](/img/structure/B2952086.png)

![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
![N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline](/img/structure/B2952095.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2952098.png)
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)


![2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2952104.png)

![2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)

